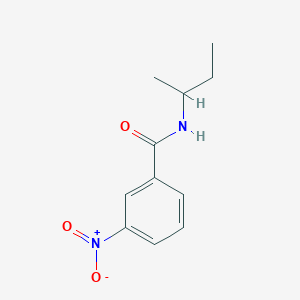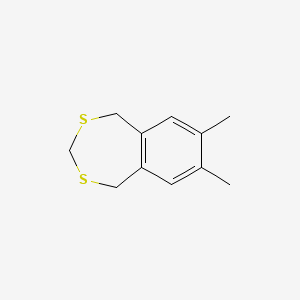
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H17BrN2O4 This compound is known for its unique structure, which includes a bromophenoxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps:
Formation of 4-Bromophenoxyacetic Acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.
Hydrazonation: The 4-bromophenoxyacetyl chloride is reacted with hydrazine hydrate to form 4-bromophenoxyacetyl hydrazide.
Coupling with Phenyl Benzoate: Finally, the 4-bromophenoxyacetyl hydrazide is coupled with phenyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-((4-Ethoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
302909-38-2 |
|---|---|
Formule moléculaire |
C22H17BrN2O4 |
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H17BrN2O4/c23-18-8-12-19(13-9-18)28-15-21(26)25-24-14-16-6-10-20(11-7-16)29-22(27)17-4-2-1-3-5-17/h1-14H,15H2,(H,25,26)/b24-14+ |
Clé InChI |
LUKBSXRMQSUPMJ-ZVHZXABRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)


![4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate](/img/structure/B11989008.png)



![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B11989042.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11989053.png)
![Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide](/img/structure/B11989059.png)
